molecular formula C13H10ClNO B1594193 4-Chlorobenzanilide CAS No. 6833-15-4

4-Chlorobenzanilide

Cat. No. B1594193
CAS RN: 6833-15-4
M. Wt: 231.68 g/mol
InChI Key: SFHDVPIEJXCMBP-UHFFFAOYSA-N
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Description

4-Chlorobenzanilide is a chemical compound with the molecular formula C13H10ClNO . It appears as a white to grey crystalline powder .


Synthesis Analysis

The synthesis of 4-Chlorobenzanilide involves the reaction of 1-(4-chlorophenyl)-N-phenylmethanimine with sodium cyanide and oxygen in N,N-dimethyl-formamide at 120°C .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzanilide consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 231.678 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorobenzanilide are not detailed in the search results, it’s important to note that the compound plays a role in the synthesis of other chemicals .


Physical And Chemical Properties Analysis

4-Chlorobenzanilide has a molecular weight of 231.68 g/mol . It is a white to grey crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Toxicity and Environmental Impact

  • 2,4-D Herbicide Toxicity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, has focused on its toxicology and mutagenicity. This includes studies on occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Toxic Effects on Human Skin : Research on 4-hydroxychlorothalonil, a degradation product of chlorothalonil, a widely used fungicide, revealed its potential toxic effects on human skin health, including impacts on keratinocyte migration and differentiation (Xu, Vebrosky, & Armbrust, 2020).

Biodegradation and Environmental Remediation

  • Biodegradation of Chloroaniline : A study on the biodegradation of 4-chloroaniline, a pollutant from chemical industries and agriculture, identified three gram-negative bacteria capable of degrading it. This research suggests potential applications in bioremediation of contaminated sites (Vangnai & Petchkroh, 2007).

  • Effects on Soil Microbial Activities : Repeated chlorothalonil applications in greenhouse conditions showed accumulation of the fungicide and its metabolite, 4-hydroxychlorothalonil, in soil. This led to altered soil microbial activity, indicating the ecological impact of such compounds (Wu, Yin, Wang, & Yu, 2014).

Analytical and Detection Methods

  • Voltammetric Determination : A new electrochemical method was developed for determining low concentrations of 4-chloroaniline in antiseptic samples, using a cathodically-treated boron-doped diamond electrode. This research highlights the advancement in analytical methods for detecting trace amounts of potentially harmful compounds (Castro, Silva, Stefano, Richter, & Muñoz, 2020).

Additional Applications

  • Advanced Oxidation Processes : Studies compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound found in bulk drug and pesticide wastes. This research is vital for developing effective wastewater treatment methods (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Safety And Hazards

4-Chlorobenzanilide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

One research paper suggests that 4-Chlorobenzanilide could be used in the creation of a novel heterocyclic aramid fiber with high interfacial shear strength and tensile strength . This could have potential applications in the field of high-performance fibers .

properties

IUPAC Name

4-chloro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHDVPIEJXCMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323829
Record name 4-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzanilide

CAS RN

6833-15-4
Record name p-Chlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404952
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
CR Clark, L McMillian - Journal of pharmaceutical sciences, 1990 - Wiley Online Library
… as anticonvulsants in the 4-chlorobenzanilide series. The quantitative anticonvulsant and … The most active 4-chlorobenzanilide, 15, has an anti-MES ED,, of 48.39 mg/kg and a TD,, of …
Number of citations: 8 onlinelibrary.wiley.com
CC Beard, JRB Boocock… - Journal of the Chemical …, 1960 - pubs.rsc.org
… observed the formation of benzoyl chloride from N-chlorobenzanilide at 120-130" ; some 4'-chlorobenzanilide was also formed. Benzoyl chloride was also formed when N,2,4-tri…
Number of citations: 10 pubs.rsc.org
JIG Cadogan, DM Smith, JB Thomson - Journal of the Chemical …, 1972 - pubs.rsc.org
… A mixture of 4-chlorobenzanilide (10 g), acetic acid (100 ml), acetic anhydride (100 ml), and pyridine (30 ml) was stirred and cooled to 0". Nitrosyl chloride (20 g) in acetic anhydride (…
Number of citations: 0 pubs.rsc.org
RV Singh, P Chaudhary, S Chauhan… - Spectrochimica Acta Part A …, 2009 - Elsevier
… of ethanolic solution of 2-aminothiphenol (3.0 g, 24 mmol) with ethanolic solution of 4-nitrobenzanilide (5.8 g, 24 mmol) in case of (L 3 H) and ethanolic solution of 4-chlorobenzanilide (…
Number of citations: 92 www.sciencedirect.com
CHI Ila - Indian Journal of Chemistry: Organic …, 1979 - Council of Scientific & Industrial …
Number of citations: 0
B Baigrie, JIG Cadogan, JR Mitchell… - Journal of the …, 1972 - pubs.rsc.org
… proved (45%) by the use of p-chlorobenzoic instead of acetic anhydride or by the use of 4-chlorobenzanilide instead of acetanilide (48%). The use of aniline and PCBN in the absence …
Number of citations: 15 pubs.rsc.org
BH Huang, TL Yu, YL Huang, BT Ko, CC Lin - Inorganic chemistry, 2002 - ACS Publications
… By contrast, the addition of 4‘-chlorobenzanilide with R 3 Al in toluene yielded a trimeric aluminum compound {R 2 Al[μ,η 2 -(p-Cl-C 6 H 4 )NC(Ph)O]} 3 (14, R = Me; 15, R = Et) (Scheme …
Number of citations: 52 pubs.acs.org
RT Blickenstaff, WR Hanson, S Reddy, R Witt - Bioorganic & Medicinal …, 1995 - Elsevier
… ment was carried out with 2.0 g of 4-chlorobenzanilide (mp 188-190 C; IR 3350, 1650, 1600 cm -~) in 17.1 g of polyphosphoric acid at 190 C for 30 min. A crude product, 1.784 g, was …
Number of citations: 29 www.sciencedirect.com
HR Chobanian, BP Fors, LS Lin - Tetrahedron letters, 2006 - Elsevier
We report an efficient method for the preparation of aryl nitriles from aryl chlorides under either microwave assisted or thermal conditions. A catalyst system comprising tris(…
Number of citations: 85 www.sciencedirect.com
RV Singh, P Chaudhary, K Poonia… - Spectrochimica Acta Part A …, 2008 - Elsevier
… and the antimicrobial screening of the organotin(IV) complexes derived from the thiosemicarbazones and semicarbazones, derived from 4-nitrobenzanilide and 4-chlorobenzanilide. …
Number of citations: 35 www.sciencedirect.com

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